molecular formula C11H11BrN2O B15335719 2-(3-Bromo-4-methylphenyl)imidazole-5-methanol

2-(3-Bromo-4-methylphenyl)imidazole-5-methanol

Cat. No.: B15335719
M. Wt: 267.12 g/mol
InChI Key: GDNGNRUHJRATJX-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromo and methyl group on the phenyl ring, along with the imidazole and methanol functionalities, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)imidazole-5-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methylbenzaldehyde and glyoxal.

    Formation of Imidazole Ring: The aldehyde group of 3-bromo-4-methylbenzaldehyde reacts with glyoxal in the presence of ammonium acetate to form the imidazole ring.

    Introduction of Methanol Group: The resulting imidazole derivative is then subjected to a reduction reaction using sodium borohydride to introduce the methanol group at the 5-position of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-(3-Bromo-4-methylphenyl)imidazole-5-carboxylic acid.

    Reduction: 2-(4-Methylphenyl)imidazole-5-methanol.

    Substitution: 2-(3-Amino-4-methylphenyl)imidazole-5-methanol or 2-(3-Thiol-4-methylphenyl)imidazole-5-methanol.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)imidazole-5-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromo and methyl groups may enhance the compound’s binding affinity and specificity towards these targets. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methylphenyl)imidazole-5-methanol
  • 2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol
  • 2-(3-Iodo-4-methylphenyl)imidazole-5-methanol

Uniqueness

2-(3-Bromo-4-methylphenyl)imidazole-5-methanol is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogens may not. The bromo group also imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

[2-(3-bromo-4-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11BrN2O/c1-7-2-3-8(4-10(7)12)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

GDNGNRUHJRATJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(N2)CO)Br

Origin of Product

United States

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